molecular formula C8H9N3O3S B1586005 2-[(2-Nitrophenyl)thio]ethanohydrazide CAS No. 4871-40-3

2-[(2-Nitrophenyl)thio]ethanohydrazide

Cat. No. B1586005
CAS RN: 4871-40-3
M. Wt: 227.24 g/mol
InChI Key: CZXFCCXLFQCYBK-UHFFFAOYSA-N
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Description

2-[(2-Nitrophenyl)thio]ethanohydrazide, also known as NPEH, is a chemical compound with numerous applications in different fields of research and industry. It has been discovered to block a step in biotin biosynthesis in bacteria, using nutrient-restricted bacteria, and thus could be valuable additions to antibiotics, and for drug discovery .


Molecular Structure Analysis

The molecular formula of 2-[(2-Nitrophenyl)thio]ethanohydrazide is C8H9N3O3S . It has an average mass of 227.240 Da and a monoisotopic mass of 227.036469 Da .

Scientific Research Applications

Cytochemical Demonstration

A p-nitrophenyl substituted ditetrazole, closely related to 2-[(2-Nitrophenyl)thio]ethanohydrazide, has been used for the cytochemical visualization of enzymic activity in tissue sections. This demonstrates its application in histochemical studies, particularly for enzyme distribution analysis in major tissues (Nachlas et al., 1957).

Theoretical and Experimental Analysis

A thiocarbamide derivative containing Schiff base groups, which is structurally similar to 2-[(2-Nitrophenyl)thio]ethanohydrazide, was studied both theoretically and experimentally. This highlights the compound's relevance in physical chemistry for understanding the properties of small molecules (Zhao et al., 2009).

Metal Complex Synthesis

Research on thiocarbonohydrazide derivatives, which are structurally similar, involves the synthesis and characterization of metal complexes. This underscores its potential in inorganic chemistry, particularly in the creation of compounds with specific molecular formulas (Venkatchallam et al., 2009).

Luminescence Sensitization

Thiophenyl-derivatized nitrobenzoic acid ligands, related to 2-[(2-Nitrophenyl)thio]ethanohydrazide, have been evaluated for their ability to sensitize Eu(III) and Tb(III) luminescence. This research is significant in the field of inorganic chemistry, particularly in the study of luminescence spectroscopy (Viswanathan & Bettencourt-Dias, 2006).

Photolabile Fatty Acids

1-(2′-Nitrophenyl)ethanediol, a compound similar to 2-[(2-Nitrophenyl)thio]ethanohydrazide, has been used to create photosensitive fatty acid precursors. This shows its application in bioorganic chemistry, particularly for studies involving the synthesis and photochemistry of biologically relevant molecules (Jie et al., 1997).

Chemical Kinetics

Studies on nitronaphthalimides, related to 2-[(2-Nitrophenyl)thio]ethanohydrazide, have explored their kinetics in the context of aromatic nucleophilic substitution. This research is important for understanding reaction mechanisms in physical organic chemistry (Triboni et al., 2003).

properties

IUPAC Name

2-(2-nitrophenyl)sulfanylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3S/c9-10-8(12)5-15-7-4-2-1-3-6(7)11(13)14/h1-4H,5,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXFCCXLFQCYBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384537
Record name 2-[(2-nitrophenyl)thio]ethanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Nitrophenyl)thio]ethanohydrazide

CAS RN

4871-40-3
Record name 2-[(2-nitrophenyl)thio]ethanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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